molecular formula C13H23ClN2O B1477724 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one CAS No. 2097981-62-7

3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Cat. No. B1477724
CAS RN: 2097981-62-7
M. Wt: 258.79 g/mol
InChI Key: ALDKNUSELVTADI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one” can be analyzed using quantum chemical calculations and visualized using software like Gaussian and Gauss View .

Scientific Research Applications

Arylpiperazine Derivatives in Pharmacology

Arylpiperazine derivatives, similar in functional groups to 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, have reached clinical applications for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This research suggests significant implications in understanding the pharmacological actions and potential therapeutic uses of arylpiperazine derivatives in mental health treatment and beyond (Caccia, 2007).

Chemical Inhibitors and Cytochrome P450

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, to which our compound of interest is structurally related, plays a critical role in understanding drug-drug interactions and metabolism. This research underlines the importance of cytochrome P450 enzymes in metabolizing a diverse number of drugs, highlighting the complexity and necessity of identifying potent and selective chemical inhibitors for various CYP isoforms (Khojasteh et al., 2011).

Volatile Organic Compounds in Medical Diagnosis

Volatile organic compounds (VOCs), akin to the functional groups in 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, serve as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This innovative research on VOCs, detected through breath and fecal analysis, demonstrates their potential in personalized medicine and diagnostics, underscoring the versatility of chemical compounds in medical research (Van Malderen et al., 2020).

Environmental Impact and Degradation

Research on the environmental impact, toxicity, and degradation of related organochlorine compounds, such as triclosan and its by-products, informs about the persistence, bioaccumulation, and ecological effects of these compounds. This area of study is crucial for environmental protection and the development of safer chemical alternatives. Understanding the environmental behavior of similar compounds can guide the safe use and disposal of 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one and related chemicals (Bedoux et al., 2012).

properties

IUPAC Name

3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKNUSELVTADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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